molecular formula C12H14ClF2NO2 B1302917 (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049732-11-7

(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1302917
CAS No.: 1049732-11-7
M. Wt: 277.69 g/mol
InChI Key: YEJFDSBCFZCUFF-UTONKHPSSA-N
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Description

®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and 3,4-difluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • ®-2-(3,4-Dimethylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • ®-2-(3,4-Dimethoxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the difluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFDSBCFZCUFF-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375974
Record name (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049732-11-7
Record name (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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